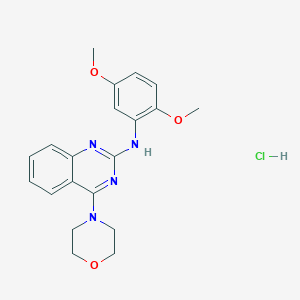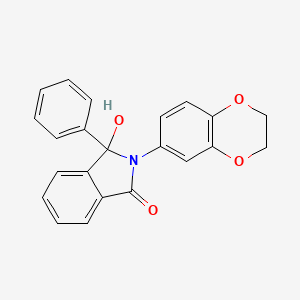![molecular formula C21H25NO6 B4200730 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200730.png)
2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid
Descripción general
Descripción
2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid (also known as TDM-1 or Kadcyla) is a drug used in the treatment of HER2-positive metastatic breast cancer. It is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors on cancer cells, and DM1, a cytotoxic agent that kills cancer cells. TDM-1 is an example of antibody-drug conjugates (ADCs), which are a promising class of anticancer agents.
Mecanismo De Acción
TDM-1 works by binding to HER2 receptors on cancer cells and delivering DM1, which kills the cancer cells. The mc-vc-PAB linker is stable in the bloodstream but is cleaved by lysosomal enzymes in cancer cells, releasing DM1. The targeted delivery of DM1 by TDM-1 reduces the toxicity associated with traditional chemotherapy.
Biochemical and Physiological Effects:
TDM-1 has a unique mechanism of action that results in specific biochemical and physiological effects. TDM-1 binds to HER2 receptors on cancer cells, leading to receptor internalization and degradation. The delivery of DM1 by TDM-1 results in the inhibition of microtubule polymerization, which leads to cell cycle arrest and apoptosis. TDM-1 has a longer half-life than trastuzumab, which allows for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDM-1 has several advantages for lab experiments. It is a well-characterized drug with a defined mechanism of action. TDM-1 can be used to study the efficacy of HER2-targeted therapies in preclinical models of HER2-positive cancers. However, TDM-1 is a complex molecule that requires specialized expertise for synthesis and characterization. The use of TDM-1 in lab experiments can be expensive and time-consuming.
Direcciones Futuras
There are several future directions for the development and use of TDM-1. One area of research is the optimization of the linker molecule to improve the stability and efficacy of ADCs. Another area of research is the investigation of TDM-1 in combination with other anticancer agents to improve treatment outcomes. TDM-1 is also being investigated in earlier stages of breast cancer, such as neoadjuvant and adjuvant settings. The use of TDM-1 in other HER2-positive cancers, such as gastric cancer and bladder cancer, is also an area of active research.
Aplicaciones Científicas De Investigación
TDM-1 has been extensively studied in preclinical and clinical settings. In preclinical studies, TDM-1 has shown potent antitumor activity against HER2-positive breast cancer cells. In clinical trials, TDM-1 has demonstrated significant efficacy in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. TDM-1 has also been investigated in other HER2-positive cancers, such as gastric cancer and bladder cancer.
Propiedades
IUPAC Name |
2-[[2-(2-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-21(2,3)14-8-6-7-9-16(14)28-12-19(23)22-15-11-18(27-5)17(26-4)10-13(15)20(24)25/h6-11H,12H2,1-5H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLCBTJSJRMJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-[hydroxy(phenyl)methyl]-4-phenyl-4-piperidinol](/img/structure/B4200659.png)
![2-[(4-tert-butylphenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4200662.png)
![N-(2-ethylphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4200674.png)
![4-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200682.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
amino]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4200687.png)
![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-3-nitrobenzamide](/img/structure/B4200701.png)

![6-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4200718.png)


![N-[4-({4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4200738.png)
